Cas no 1155100-13-2 ((5-chloro-2-methoxyphenyl)methanethiol)

(5-Chloro-2-methoxyphenyl)methanethiol is a sulfur-containing aromatic compound characterized by the presence of a chloro and methoxy substituent on the benzene ring, along with a thiol functional group. This structure imparts reactivity useful in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The thiol group enables nucleophilic substitution and metal coordination, while the chloro and methoxy substituents influence electronic properties, enhancing selectivity in cross-coupling reactions. Its stability under controlled conditions makes it a reliable intermediate for constructing complex molecular frameworks. The compound is typically handled under inert atmospheres due to the thiol's sensitivity to oxidation. Proper storage and handling are essential to maintain purity and reactivity.
(5-chloro-2-methoxyphenyl)methanethiol structure
1155100-13-2 structure
Product Name:(5-chloro-2-methoxyphenyl)methanethiol
CAS No:1155100-13-2
MF:C8H9ClOS
MW:188.674460172653
CID:5698999
PubChem ID:43646694
Update Time:2025-06-26

(5-chloro-2-methoxyphenyl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (5-chloro-2-methoxyphenyl)methanethiol
    • (5-Chloro-2-methoxy-phenyl)-methanethiol
    • EN300-1289234
    • 1155100-13-2
    • Benzenemethanethiol, 5-chloro-2-methoxy-
    • Inchi: 1S/C8H9ClOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3
    • InChI Key: KPNKSENUKPATQH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)CS)OC

Computed Properties

  • Exact Mass: 188.006
  • Monoisotopic Mass: 188.006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 10.2A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Predicted)
  • Boiling Point: 268.1±25.0 °C(Predicted)
  • pka: 9.31±0.10(Predicted)

(5-chloro-2-methoxyphenyl)methanethiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0289SB-50mg
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
50mg
$269.00 2023-12-26
1PlusChem
1P0289SB-100mg
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
100mg
$369.00 2023-12-26
1PlusChem
1P0289SB-250mg
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
250mg
$516.00 2023-12-26
1PlusChem
1P0289SB-500mg
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
500mg
$778.00 2023-12-26
1PlusChem
1P0289SB-1g
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
1g
$981.00 2023-12-26
1PlusChem
1P0289SB-2.5g
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
2.5g
$1859.00 2023-12-26
1PlusChem
1P0289SB-5g
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
5g
$2722.00 2023-12-26
1PlusChem
1P0289SB-10g
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
10g
$4006.00 2023-12-26
Enamine
EN300-1289234-1.0g
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95%
1g
$0.0 2023-06-07
Enamine
EN300-1289234-50mg
(5-chloro-2-methoxyphenyl)methanethiol
1155100-13-2 95.0%
50mg
$174.0 2023-10-01

Additional information on (5-chloro-2-methoxyphenyl)methanethiol

Introduction to (5-chloro-2-methoxyphenyl)methanethiol (CAS No. 1155100-13-2)

(5-chloro-2-methoxyphenyl)methanethiol) is a specialized organic compound with the CAS number 1155100-13-2. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and chemical properties. The presence of both chloro and methoxy substituents on the phenyl ring, coupled with the thiol functional group, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The compound's molecular structure, characterized by a benzene ring substituted with chlorine at the 5-position and methoxy at the 2-position, along with a thiol (-SH) group attached to a methyl carbon, contributes to its reactivity and potential utility. This arrangement allows for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of aromatic compounds with similar structural motifs. The thiol group, in particular, is known for its ability to participate in various biochemical reactions, including disulfide bond formation and redox processes. These properties have made (5-chloro-2-methoxyphenyl)methanethiol a subject of interest in drug discovery efforts aimed at developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways. Studies have suggested that derivatives of phenolic compounds with thiol groups can interact with specific enzymes and receptors, thereby influencing cellular processes. For instance, research has indicated that certain phenylthiols may exhibit anti-inflammatory and antioxidant properties, which are crucial for managing various chronic diseases.

The synthesis of (5-chloro-2-methoxyphenyl)methanethiol involves multi-step organic reactions that require precise control over reaction conditions. The chloro and methoxy groups must be introduced at specific positions on the benzene ring, which often necessitates the use of selective halogenation and nucleophilic substitution techniques. Additionally, the introduction of the thiol group typically involves methods such as thiolation reactions or reduction of sulfoxides.

Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more streamlined routes to complex aromatic structures. These innovations not only enhance the accessibility of (5-chloro-2-methoxyphenyl)methanethiol but also open up new possibilities for its application in pharmaceutical research.

The compound's potential applications extend beyond traditional drug development. It has shown promise in materials science as well, particularly in the design of functional polymers and coatings. The thiol group's ability to form covalent bonds with other molecules makes it an excellent candidate for creating cross-linked networks or surface-modified materials.

In conclusion, (5-chloro-2-methoxyphenyl)methanethiol (CAS No. 1155100-13-2) is a multifaceted compound with significant implications in both pharmaceutical and materials science domains. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of its properties continues to grow, so too will its role in addressing some of the most pressing challenges in modern chemistry and biology.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.